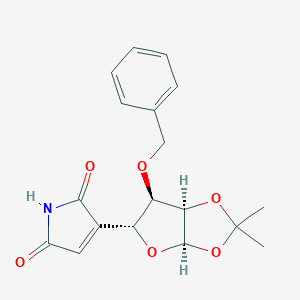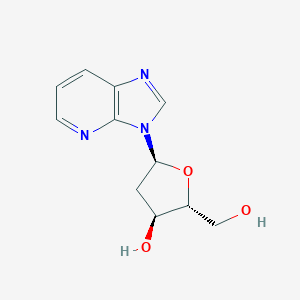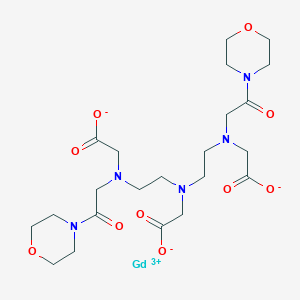
2-Chloro-6-methoxy-3-methylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxy-3-methylquinoline derivatives often involves multistep reactions including cyclization, nitrification, chlorination, and methoxylation. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a process starting from 4-methoxyaniline through three steps: cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction data provide detailed insights into the structure of 2-Chloro-6-methoxy-3-methylquinoline derivatives. For example, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline's structure was elucidated using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, revealing its orthorhombic crystallization (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).
Applications De Recherche Scientifique
-
Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs
- Methods : The synthetic routes of 2-chloroquinoline-3-carbaldehydes often involve the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .
- Results : The research has led to the development of new synthetic methods and the discovery of new reactions for these compounds .
-
Potential use in drug development
- Application : 2-Chloro-6-methoxy-4-methylquinoline has potential applications in the field of medicine, particularly in the development of new drugs.
- Methods : It is used in the synthesis of Tafenoquine-d3 Succinate, a potential drug for the prevention of certain diseases.
- Results : The outcomes of this application are still under research and development.
-
Use as solvents and in organic synthesis
- Application : These compounds are mainly used as solvents and are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .
- Methods : As raw material in organic synthesis .
- Results : These compounds have found wide applications in various industries due to their unique properties .
-
Synthesis of 6-methoxy-2-phenethylquinoline-3-carboxaldehyde
-
Synthesis of Fluorescent Halide-Sensitive Quinolinium Dyes
- Application : 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .
- Methods : The specific synthetic methods are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Quinoline Ring Systems
- Application : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied, including their synthesis and reactions .
- Methods : The synthetic routes often involve various reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The research has led to the development of new synthetic methods and the discovery of new reactions for these compounds .
-
Biologically and Pharmaceutically Active Quinoline and its Analogues
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLTWDTZDXOKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406786 | |
| Record name | 2-chloro-6-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-methylquinoline | |
CAS RN |
123990-76-1 | |
| Record name | 2-chloro-6-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methoxy-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)











